4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an oxo group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The tert-butyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-3-oxo-4-aza-5α-androst-1-en-17β-carboxamide: This compound shares structural similarities with 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide and is used in similar applications.
tert-Butyl bromoacetate: Another compound with a tert-butyl group, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-10(2,3)6-4-15-8(17)7(6)9(18)16-5-11(12,13)14/h6-7H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSZCBDNXOVIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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